

Application Notes and Protocols for UNC2025 in In Vivo Mouse Models

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Compound of Interest

Compound Name: UNC2025

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These application notes provide a comprehensive overview and detailed protocols for the use of **UNC2025**, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, in preclinical in vivo mouse models of cancer, particularly acute leukemia.

Introduction

UNC2025 is a small molecule inhibitor with high selectivity for MERTK and FLT3, two receptor tyrosine kinases implicated in the proliferation and survival of various cancer cells.[1][2] It has demonstrated significant therapeutic efficacy in murine models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] **UNC2025** exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability and a half-life that supports once or twice-daily dosing regimens.[1][4]

Mechanism of Action

UNC2025 functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the AKT, ERK1/2, and STAT6 pathways.[1][5] This disruption leads to the induction of apoptosis, reduced colony formation, and an overall decrease in tumor burden.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **UNC2025** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of UNC2025

Target	Assay Type	IC50	Reference
MER	Cell-free assay	0.74 nM	[7]
FLT3	Cell-free assay	0.8 nM	[7]
Mer Phosphorylation	697 B-ALL cells	2.7 nM	[7]
Flt3 Phosphorylation	Molm-14 AML cells	14 nM	[5]
Axl	Cell-free assay	122 nM	[5]
Tyro3	Cell-free assay	-	[7]

Table 2: Pharmacokinetic Properties of UNC2025 in Mice

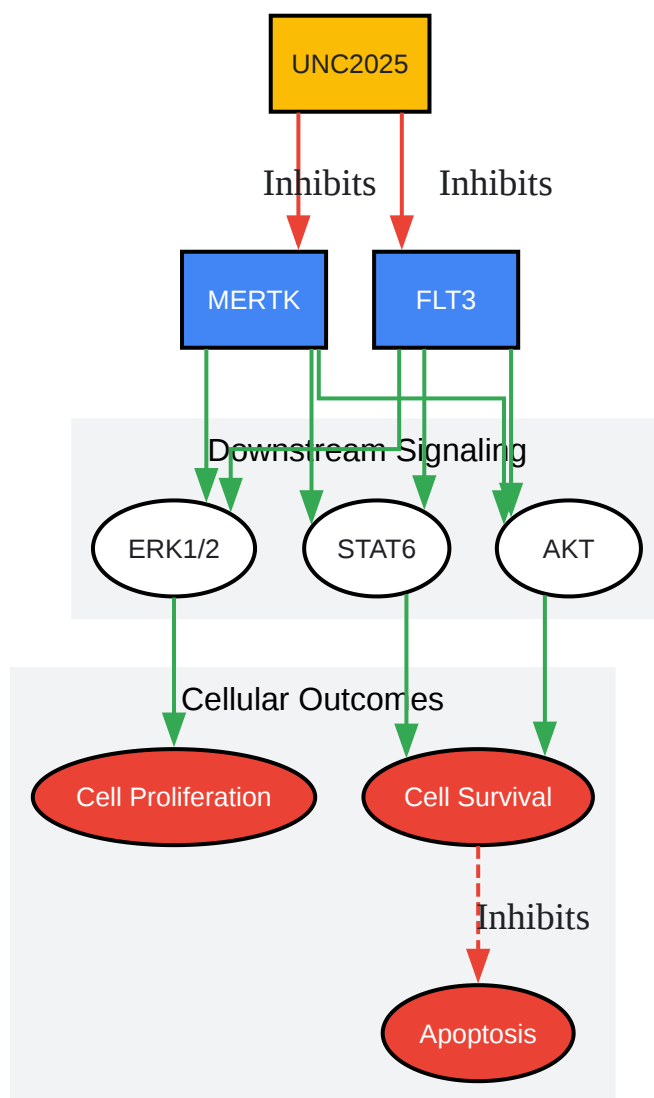
Parameter	Value	Dosing	Reference
Half-life ($t_{1/2}$)	3.8 hours	3 mg/kg (oral)	[1]
Oral Bioavailability	100%	3 mg/kg	[1]
C _{max}	~1.6 μ M	3 mg/kg (oral)	[8]
T _{max}	0.5 hours	3 mg/kg (oral)	[5]
Clearance	Low	-	[1]

Table 3: Efficacy of UNC2025 in Murine Xenograft Models

Mouse Model	Cell Line	UNC2025 Dose	Key Outcomes	Reference
NOD/SCID/gamma	697 (B-ALL)	3 mg/kg (p.o.)	>90% inhibition of Mer phosphorylation in bone marrow	[8]
NSG	697 (B-ALL)	50 mg/kg & 75 mg/kg (p.o.)	Dose-dependent reduction in tumor burden; increased median survival from 26 to 34 and 70 days, respectively	[1][5]
NSGS	Patient-derived AML	75 mg/kg (p.o.)	Induced disease regression in bone marrow, spleen, and peripheral blood	[1]
-	H2228 or A549 (NSCLC)	50 mg/kg (p.o.)	Inhibited tumor growth	[7]

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of **UNC2025**.



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UNC2025 inhibits MERTK/FLT3 signaling pathways.

Experimental Protocols

Protocol 1: General Preparation of **UNC2025** for Oral Gavage in Mice

This protocol describes the preparation of **UNC2025** for oral administration to mice.

Materials:

- **UNC2025** HCl powder

- Dimethyl sulfoxide (DMSO), fresh
- Corn oil or a mixture of PEG300, Tween80, and ddH₂O
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **UNC2025** in DMSO. For example, a 25 mg/mL stock can be made.^[7] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.^[7]
- Working Solution for Corn Oil Formulation:
 - To prepare a 1 mL working solution, add 50 µL of a 6.2 mg/mL clear DMSO stock solution to 950 µL of corn oil.^[7]
 - Mix thoroughly by vortexing until a uniform suspension is achieved.
 - This mixed solution should be used immediately.^[7]
- Working Solution for PEG300/Tween80 Formulation:
 - To prepare a 1 mL working solution, add 50 µL of a 25 mg/mL clear DMSO stock solution to 400 µL of PEG300 and mix until clear.^[7]
 - Add 50 µL of Tween80 to the mixture and mix until clear.^[7]
 - Add 500 µL of ddH₂O to bring the final volume to 1 mL and mix thoroughly.^[7]
 - This mixed solution should be used immediately.

Protocol 2: Orthotopic Acute Leukemia Xenograft Mouse Model

This protocol outlines the establishment of a leukemia xenograft model and subsequent treatment with **UNC2025**.

Materials and Animals:

- NOD/SCID/gamma (NSG) or similar immunodeficient mice (8-12 weeks old).[\[9\]](#)
- Human acute leukemia cell line (e.g., 697 B-ALL cells, patient-derived AML cells).[\[1\]](#)[\[8\]](#)
- **UNC2025** formulation (from Protocol 1)
- Vehicle control (corresponding to the **UNC2025** formulation)
- Sterile PBS or saline
- Insulin syringes
- Bioluminescence imaging system (if using luciferase-expressing cells)
- Flow cytometer

Procedure:

- Tumor Cell Inoculation:
 - Harvest and wash the leukemia cells, then resuspend in sterile PBS or saline at the desired concentration.
 - Inject the cell suspension intravenously (e.g., via tail vein) into the mice. The number of cells will depend on the cell line and desired disease progression timeline.
- Treatment Initiation:
 - Treatment can be initiated one day after tumor cell inoculation to mimic a minimal residual disease state, or after a period of engraftment (e.g., 14-41 days) to model established

disease.[1][8][10]

- **UNC2025 Administration:**
 - Administer **UNC2025** or vehicle control to the mice via oral gavage.
 - Dosing can range from 3 mg/kg to 75 mg/kg, administered once or twice daily.[1][4][7] For example, a common efficacious dose is 75 mg/kg once daily.[1]
- **Monitoring and Efficacy Assessment:**
 - Monitor mouse body weight and general health daily.[4]
 - If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden.[10]
 - At the end of the study, or at specified time points, collect peripheral blood, bone marrow, and spleen to assess leukemic blasts (e.g., human CD45+ cells) by flow cytometry.[1]
 - Monitor survival of the different treatment groups.

Protocol 3: Pharmacodynamic Analysis of MERTK Inhibition In Vivo

This protocol details the procedure to assess the inhibition of MERTK phosphorylation in leukemic cells from the bone marrow of treated mice.

Materials:

- Leukemia-bearing mice treated with **UNC2025** or vehicle
- Pervanadate (phosphatase inhibitor)
- Fetal Bovine Serum (FBS)
- Lysis buffer
- Immunoprecipitation reagents for MERTK

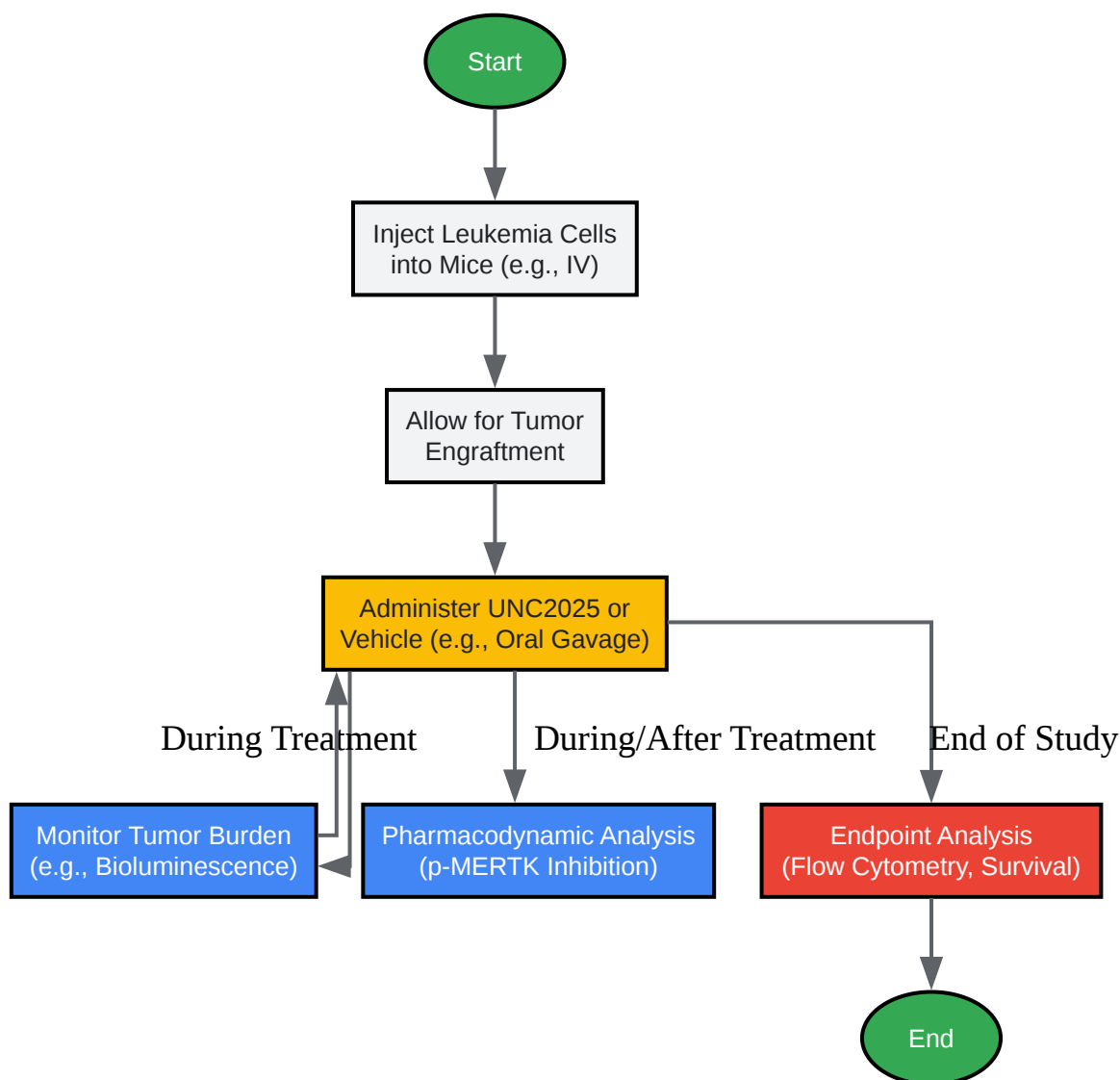
- Antibodies for Western blotting (p-MERTK, total MERTK)

Procedure:

- Sample Collection:
 - At a specified time after the final dose of **UNC2025** (e.g., 30 minutes to 24 hours), euthanize the mice.[\[2\]](#)[\[8\]](#)
 - Collect femurs and flush the bone marrow with appropriate media.
- Phosphatase Inhibition:
 - Incubate the bone marrow cells in the presence of 20% FBS and pervanadate for 10 minutes to stabilize the phosphorylated proteins.[\[8\]](#)
- Protein Extraction and Analysis:
 - Prepare cell lysates from the bone marrow cells.
 - Perform immunoprecipitation for MERTK.
 - Analyze the levels of phosphorylated MERTK and total MERTK by Western blot.[\[8\]](#)
 - A significant decrease in the p-MERTK/total MERTK ratio in the **UNC2025**-treated group compared to the vehicle group indicates target engagement.[\[8\]](#)

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating **UNC2025** in a mouse model of leukemia.



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Workflow for **UNC2025** in vivo leukemia model studies.

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